![molecular formula C16H22N2O3S2 B2815164 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide CAS No. 1396578-47-4](/img/structure/B2815164.png)
4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of 4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide includes a five-membered thiazole ring, which contains three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is a member of the azole heterocycles that include imidazoles and oxazoles .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating significant photophysical and photochemical properties useful for photodynamic therapy, particularly in cancer treatment. These compounds exhibited good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Activity
González-Álvarez et al. (2013) prepared mixed-ligand copper(II)-sulfonamide complexes and evaluated their effects on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes displayed significant potential in inducing cell death in human tumor cells, mainly through apoptosis, highlighting the importance of the sulfonamide derivative in governing interactions with DNA (González-Álvarez et al., 2013).
Enzyme Inhibition and Molecular Docking Studies
Alyar et al. (2019) reported the synthesis of new Schiff bases derived from sulfamethoxazole and sulfisoxazole, demonstrating inhibitory effects on several enzymes relevant to disease processes. These compounds were characterized through spectroscopic methods and assessed for their enzyme inhibition capabilities, with molecular docking studies elucidating the binding interactions with target enzymes (Alyar et al., 2019).
Inhibitors of Kynurenine 3-Hydroxylase
Röver et al. (1997) described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These compounds demonstrated high-affinity inhibition of the enzyme, suggesting potential applications in neurological research and therapy (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
Photopolymer Materials
Ortyl et al. (2002) explored methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene. These materials exhibited photochromic properties through trans-cis isomerization of azobenzene fragments, with potential applications in optical materials and devices (Ortyl, Janik, & Kucharski, 2002).
Mechanism of Action
Target of Action
The primary targets of the compound “4-butoxy-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide” are currently unknown. This compound contains a thiazole ring, which is a common moiety in many biologically active compounds . .
Mode of Action
Thiazole-containing compounds are known to interact with their targets in various ways, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The specific interactions of this compound would depend on its targets.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Thiazole-containing compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The exact pathways affected by this compound would depend on its specific targets.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents
Result of Action
Thiazole-containing compounds can have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its targets and mode of action.
properties
IUPAC Name |
4-butoxy-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-4-5-10-21-14-6-8-15(9-7-14)23(19,20)17-11-16-12(2)18-13(3)22-16/h6-9,17H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFGFMYPWPBXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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